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molecular formula C20H15N7O2 B8446091 2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid

2-[4-[3-(Quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]pyrazol-1-yl]acetic acid

Cat. No. B8446091
M. Wt: 385.4 g/mol
InChI Key: YIJMKTIBLPEBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912331B2

Procedure details

To a solution of Example 154 (0.085 g, 0.218 mmol) in methanol (1.4 ml), lithium hydroxide (0.026 g, 1.09 mmol) in water (0.36 ml) was added and stirred at RT. After 12 h, the pH was adjusted to 7-7.5 using 0.5N HCl and the solid precipitated was filtered, washed with ethyl acetate and petroleum ether and dried under to afford the title compound as a yellow solid (0.034 g, 38%). M.P.: >270° C. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 8.87 (d, J=2.7 Hz, 1H), 8.47 (d, J=8.7 Hz, 1H), 8.39 (m, 2H), 8.08 (s, 1H), 8.00 (s. 1H), 7.99 (d, J=7.1 Hz, 1H), 7.82 (t, J=8.9 Hz, 2H), 7.52 (q, J=4.1 Hz, 1H), 6.10 (s, 2H), 4.48 (s, 2H), MS (m/z): 385.87 (M+).
Name
solution
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
0.026 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.36 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:31])[CH2:5][N:6]1[CH:10]=[C:9]([C:11]2[N:16]=[C:15]3[N:17]([CH2:20][C:21]4[CH:22]=[C:23]5[C:28](=[CH:29][CH:30]=4)[N:27]=[CH:26][CH:25]=[CH:24]5)[N:18]=[N:19][C:14]3=[CH:13][CH:12]=2)[CH:8]=[N:7]1)C.[OH-].[Li+].Cl>CO.O>[N:27]1[C:28]2[C:23](=[CH:22][C:21]([CH2:20][N:17]3[C:15]4=[N:16][C:11]([C:9]5[CH:8]=[N:7][N:6]([CH2:5][C:4]([OH:31])=[O:3])[CH:10]=5)=[CH:12][CH:13]=[C:14]4[N:19]=[N:18]3)=[CH:30][CH:29]=2)[CH:24]=[CH:25][CH:26]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
0.085 g
Type
reactant
Smiles
C(C)OC(CN1N=CC(=C1)C1=CC=C2C(=N1)N(N=N2)CC=2C=C1C=CC=NC1=CC2)=O
Name
Quantity
0.026 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
1.4 mL
Type
solvent
Smiles
CO
Name
Quantity
0.36 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with ethyl acetate and petroleum ether
CUSTOM
Type
CUSTOM
Details
dried under

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC=CC2=CC(=CC=C12)CN1N=NC=2C1=NC(=CC2)C=2C=NN(C2)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.034 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 40.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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